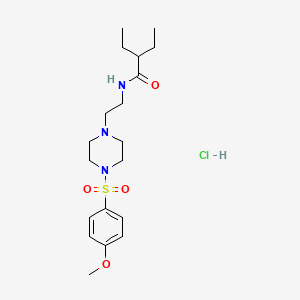
1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone” is a chemical compound with the molecular formula C8H6F3NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone”, is an important area of research in the agrochemical and pharmaceutical industries . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone” consists of a pyridine ring with a trifluoromethyl group (-CF3) attached at the 3-position and an ethanone group (C2H5O) attached at the 1-position .
Wissenschaftliche Forschungsanwendungen
Agrochemicals
TFMP derivatives play a crucial role in crop protection. The first TFMP derivative introduced to the agrochemical market was Fluazifop-butyl . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds protect crops from pests, and their biological activities stem from the combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
Pharmaceuticals
Several TFMP derivatives are used in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. The unique properties of TFMP contribute to its potential as a structural motif in drug development .
Materials Science
TFMP-containing compounds are versatile building blocks in synthetic chemistry. Researchers use TFMP to introduce specific groups within other molecules, leading to the development of new compounds with distinct properties. These materials find applications beyond pharmaceuticals, including in materials science.
Quantum Chemistry
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone and its derivatives have been the subject of quantum mechanical modeling studies. Researchers analyze their structural and vibrational properties, highlighting their potential in quantum chemistry research.
Biological Screening
Optimization based on biological screening and molecular modeling has led to increased KDR kinase inhibitory activity for certain TFMP derivatives. These compounds show promise in drug discovery and targeted therapies .
Functional Materials
Given the unique properties of TFMP, it is likely that novel applications will continue to emerge in the future. Researchers explore its potential in various functional materials, such as coatings, sensors, and catalysts.
Wirkmechanismus
Target of Action
The primary targets of 1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone are currently unknown. This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond
Mode of Action
It’s known that the trifluoromethyl group often contributes to the biological activity of many drugs, possibly by enhancing lipophilicity and metabolic stability .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 233.7±40.0 °C and a density of 1.280±0.06 g/cm3 . These properties may influence its bioavailability, but more research is needed to understand its pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For 1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone, it is recommended to be stored in an inert atmosphere at room temperature . .
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5(13)6-2-3-12-4-7(6)8(9,10)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVNZLXMNYEVQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone | |
CAS RN |
1245522-62-6 |
Source


|
| Record name | 1-[3-(trifluoromethyl)pyridin-4-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid](/img/structure/B2387346.png)


![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2387351.png)


![8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2387355.png)

![1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine](/img/structure/B2387357.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2387363.png)
![5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2387366.png)
![2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B2387367.png)
![2-hydroxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one](/img/structure/B2387368.png)